(Triethylsilyl)acetylene
Overview
Description
(Triethylsilyl)acetylene, also known as ethynyltriethylsilane, is an organosilicon compound with the chemical formula C8H16Si. This compound is characterized by its triethylsilyl and acetylene functional groups. It is a colorless liquid that is commonly used in organic synthesis due to its ability to introduce the triethylsilyl group onto organic molecules .
Mechanism of Action
Target of Action
(Triethylsilyl)acetylene, also known as Ethynyltriethylsilane, is a bulky trialkylsilyl-protected alkyne . Its primary targets are various bromoalkynes in the Cadiot-Chodkiewicz cross-coupling reactions .
Mode of Action
This compound undergoes Cadiot-Chodkiewicz cross-coupling reactions with various bromoalkynes to yield synthetically useful unsymmetrical diynes . This reaction is facilitated by the bulky trialkylsilyl group, which acts as a protective group for the alkyne . The trialkylsilyl group can then be cleaved off with reagents such as TBAF or DBU to form phenylacetylene derivatives .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the Cadiot-Chodkiewicz cross-coupling reaction . This reaction leads to the formation of unsymmetrical diynes, which are valuable building blocks in organic synthesis . These diynes can be further processed in various reactions, leading to a wide range of downstream effects.
Result of Action
The result of this compound’s action is the formation of unsymmetrical diynes through the Cadiot-Chodkiewicz cross-coupling reaction . These diynes are synthetically useful and can serve as precursors to a variety of other compounds in organic synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Cadiot-Chodkiewicz cross-coupling reaction can be affected by the reaction conditions, such as temperature and solvent . Additionally, the stability of this compound can be influenced by storage conditions .
Preparation Methods
(Triethylsilyl)acetylene can be synthesized through various methods. One common synthetic route involves the reaction of sodium acetylide with triethylchlorosilane in the presence of tetrahydrofuran as a solvent. The reaction is typically carried out under an inert atmosphere at low temperatures, followed by refluxing and subsequent purification through vacuum distillation .
Reaction Conditions:
Reagents: Sodium acetylide, triethylchlorosilane
Solvent: Tetrahydrofuran
Temperature: 0°C to reflux
Atmosphere: Inert (e.g., nitrogen)
Purification: Vacuum distillation
Chemical Reactions Analysis
(Triethylsilyl)acetylene undergoes various types of chemical reactions, including:
Cadiot-Chodkiewicz Cross-Coupling Reaction: This reaction involves the coupling of this compound with bromoalkynes to yield unsymmetrical diynes.
Rhodium-Catalyzed Dimerization: This reaction leads to the formation of dimerized products.
Common Reagents and Conditions:
Cadiot-Chodkiewicz Reaction: Bromoalkynes, copper(I) chloride, and amine bases
Rhodium-Catalyzed Dimerization: Rhodium catalysts
Major Products:
- Unsymmetrical diynes
- Dimerized products
Scientific Research Applications
(Triethylsilyl)acetylene has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in cross-coupling reactions and Sonogashira reactions to introduce the triethylsilyl group onto organic molecules.
Material Science: It is utilized in the synthesis of triethylsilylethynyl anthradithiophenes, which are important materials in organic electronics.
Protecting Group: It serves as a protecting group for alcohols and other functional groups during complex synthetic procedures.
Comparison with Similar Compounds
- Trimethylsilylacetylene
- Triisopropylsilylacetylene
- Dimethylphenylsilylacetylene
(Triethylsilyl)acetylene is a valuable compound in the field of organic chemistry, offering unique properties and applications that make it indispensable for various synthetic procedures.
Properties
IUPAC Name |
triethyl(ethynyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Si/c1-5-9(6-2,7-3)8-4/h1H,6-8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSPXZXVNVQHIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348515 | |
Record name | (Triethylsilyl)acetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1777-03-3 | |
Record name | (Triethylsilyl)acetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Triethylsilyl)acetylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of (triethylsilyl)acetylene in organic synthesis?
A1: this compound acts as a versatile reagent in organic synthesis, primarily due to the presence of the terminal alkyne group. [, ] This functionality allows it to participate in various reactions, including:
- Dehydrocondensation reactions: It readily reacts with trialkylsilanes in the presence of a catalytic system like H2PtCl6 with iodine, lithium iodide, or trialkyliodosilanes. This reaction leads to the formation of alkynylsilanes, showcasing its use in constructing silicon-carbon bonds. []
- Cadiot-Chodkiewicz coupling: This reaction allows for the coupling of this compound with halogenated alkynes, enabling the synthesis of more complex diynes. [] This is particularly useful for building molecular frameworks with extended conjugation.
Q2: Why is the triethylsilyl group often employed in protecting alkynes?
A2: The triethylsilyl (TES) group acts as a protecting group for the alkyne functionality. This is because:
- Selective introduction: The TES group can be introduced selectively to the alkyne without affecting other functional groups in a molecule. []
- Controlled removal: The TES group can be easily removed under mild conditions when desired, typically using fluoride sources, to reveal the reactive alkyne for subsequent reactions. []
Q3: Can you explain the use of this compound in the synthesis of cyclopentadienone derivatives?
A3: this compound plays a crucial role in a multistep synthesis of substituted cyclopentadienone rings. [] Here's a simplified overview:
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